![molecular formula C15H9F2N5O B5557583 7-(2,4-二氟苯基)-5-甲基吡啶并[3,4-e][1,2,4]三唑并[1,5-a]嘧啶-6(7H)-酮](/img/structure/B5557583.png)

7-(2,4-二氟苯基)-5-甲基吡啶并[3,4-e][1,2,4]三唑并[1,5-a]嘧啶-6(7H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

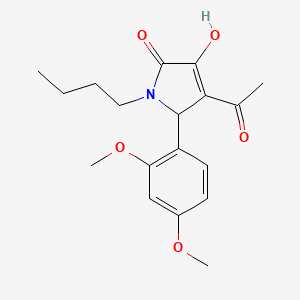

The compound is a derivative within the broader class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and have been the subject of extensive synthetic efforts. These compounds have been synthesized through various methods, often involving multi-component reactions that offer a high degree of selectivity and efficiency.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, including derivatives similar to the compound , often involves three-component reactions. For instance, Komykhov et al. (2017) demonstrated the synthesis of 5-aryl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidines via three-component reactions involving 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH (Komykhov et al., 2017).

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can be characterized by techniques such as X-ray crystallography, NMR, and IR spectroscopy. Lahmidi et al. (2019) synthesized a novel derivative and characterized its structure using X-ray diffraction and a variety of spectroscopic techniques, highlighting the importance of detailed structural analysis (Lahmidi et al., 2019).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, offering a route to a wide range of derivatives with potentially enhanced properties. Farghaly (2008) described reactions of [1,2,4]triazolopyrimidin-5(1H)-ones with different reagents, leading to the synthesis of substituted pyridines, pyrazoles, and isoxazoles (Farghaly, 2008).

科学研究应用

抗癌剂和抑制微管蛋白

该化合物属于具有抗癌特性的三唑并嘧啶系列的一部分。这些化合物因其独特的抑制微管蛋白聚合的机制而著称,这与紫杉醇的机制不同。它们阻止长春花生物碱与微管蛋白的结合,显示出克服与多种多药耐药转运蛋白相关的耐药性的潜力。来自该系列的精选化合物在裸鼠异种移植模型中通过口服或静脉给药显示出抑制肿瘤生长的强大效力和功效 (Zhang et al., 2007).

抗菌活性

该化合物的框架已被用于合成具有良好抗菌特性的新型衍生物。一项研究描述了含有三唑并嘧啶的新喹啉、色满、吡唑和香豆素的创建。其中一些化合物显示出显着的抗菌活性,突出了开发新型抗菌剂的潜力 (Abu‐Hashem & Gouda, 2017).

抗真菌和抗菌特性

另一项研究重点关注通过三组分反应合成 (5S,7R)-5-芳基-7-甲基-4,5,6,7-四氢[1,2,4]三唑并[1,5-a]嘧啶-7-醇。对这些化合物进行抗菌和抗真菌活性评估,显示出体外有效性,并强调了三唑并嘧啶支架在开发抗菌剂中的实用性 (Komykhov et al., 2017).

抗癫痫活性

受海洋天然产物埃斯霉素的启发,对 [1,2,4]-三唑并[1,5-a]嘧啶-7(4H)-酮衍生物的抗癫痫活性进行的研究表明,几种化合物表现出显着的抗癫痫作用。这是使用初级培养的新皮层神经元中 4-氨基吡啶诱导的过度兴奋模型确定的。对接研究表明,这些化合物的机制可能涉及与 GABAA 受体的相互作用,这与实验观察一致,并为抗癫痫药物的开发提出了一个有希望的途径 (Ding et al., 2019).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

11-(2,4-difluorophenyl)-8-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2N5O/c1-8-13-12(22-15(20-8)18-7-19-22)4-5-21(14(13)23)11-3-2-9(16)6-10(11)17/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICSYEUNPFAPQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C3=C1C(=O)N(C=C3)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)

![N-({2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5557540.png)

![3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5557551.png)

![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)

![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)

![3-imidazo[1,2-a]pyridin-2-yl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide dihydrochloride](/img/structure/B5557613.png)